molecular formula C7H10N4O B12967828 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B12967828
M. Wt: 166.18 g/mol
InChI Key: JYVWSKNSLKJFJJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is part of a broader class of pyrazolo[1,5-a]pyrazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with suitable amines, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of cost-efficient reagents and optimization of reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a core protein allosteric modulator (CpAM) that can inhibit the replication of hepatitis B virus by binding to the viral core protein and preventing its proper assembly . This interaction disrupts the viral life cycle and reduces viral load in infected cells.

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide stands out due to its specific biological activity as a CpAM, which is not commonly observed in other similar compounds. Its ability to inhibit a broad range of nucleoside-resistant hepatitis B virus variants highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

InChI

InChI=1S/C7H10N4O/c8-7(12)5-3-10-11-2-1-9-4-6(5)11/h3,9H,1-2,4H2,(H2,8,12)

InChI Key

JYVWSKNSLKJFJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N)CN1

Origin of Product

United States

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